Target Engagement Divergence: Positional Isomer (2-OH,4-OCH₃) Engages PfOMPDC While Target Compound (4-OH,3-OCH₃) Does Not
The positional isomer 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-02-8) was identified via in silico screening and validated by X-ray co-crystallography as an inhibitor of Plasmodium falciparum orotidine 5'-monophosphate decarboxylase (PfOMPDC), with the crystal structure solved at 2.1 Å resolution (PDB: 3VI2) . The inhibitor occupies the phosphate-binding region of the OMP/UMP active site, and its carboxyl group induces a dramatic conformational rearrangement of the L1 and L2 substrate-recognition loops . The target compound, 4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-13-1), differs solely in the position of the hydroxyl and methoxy substituents on the phenyl ring, a change that fundamentally alters hydrogen-bonding geometry. No published evidence demonstrates PfOMPDC inhibition by the 4-OH,3-OCH₃ isomer. Instead, the target compound's substitution pattern has been exploited for an entirely distinct application: as a building block for pyrazolone PDE inhibitors with anti-hypertensive activity .
| Evidence Dimension | Biological target engagement and crystallographic binding mode |
|---|---|
| Target Compound Data | 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-13-1); no PfOMPDC inhibition reported; utilized as precursor for pyrazolone PDE inhibitors |
| Comparator Or Baseline | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-02-8); PfOMPDC inhibitor with co-crystal structure at 2.1 Å resolution (PDB: 3VI2); antimalarial lead compound |
| Quantified Difference | Mutually exclusive target engagement: positional isomer inhibits PfOMPDC (structural evidence at 2.1 Å); target compound is exploited for PDE inhibitor synthesis—no overlap in validated biological applications |
| Conditions | In silico screening of PfOMPDC inhibitors; X-ray crystallography of PfOMPDC-inhibitor complex; patent disclosures for pyrazolone PDE inhibitor synthesis |
Why This Matters
For antimalarial drug discovery programs targeting PfOMPDC, only CAS 14617-02-8 is validated—ordering the target compound (CAS 14617-13-1) based on molecular formula similarity would be a critical procurement error.
- [1] Takashima Y, et al. The in silico screening and X-ray structure analysis of the inhibitor complex of Plasmodium falciparum orotidine 5'-monophosphate decarboxylase. J Biochem. 2012 Aug;152(2):133-8. PMID: 22740703. View Source
- [2] BRENDA Enzyme Database. Ligand: 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (BRENDA Ligand ID: 194412). View Source
